Cas no 38275-43-3 (2-(Methylthio)pyrimidine-5-carbonitrile)
2-(Methylthio)pyrimidine-5-carbonitrile Chemical and Physical Properties
Names and Identifiers
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- 2-(Methylthio)pyrimidine-5-carbonitrile
- 2-Methylsulfanylpyrimidine-5-carbonitrile
- 2-(methylthio)-5-Pyrimidinecarbonitrile
- 2-METHYLSULFANYL-PYRIMIDINE-5-CARBONITRILE
- 2-Methylthio-5-cyan-pyrimidin
- 5-cyano-2-methylthiopyrimidine
- 2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE
- NCVUCROTSCMJDI-UHFFFAOYSA-N
- methylthiopyrimidine-5-carbonitrile
- 2-methylthiopyrimidine-5-carbonitrile
- FCH887470
- RP21504
- AB62995
- TRA0031039
- 5-Pyrimidinecarbo
- 5-Pyrimidinecarbonitrile,2-(m
- 38275-43-3
- 5-carbonitrile-2-(methylthio)pyrimidine
- 2-(methylthio)pyrimidine-5-carbonitrile, AldrichCPR
- AMY060
- J-510108
- DS-11553
- CS-W010962
- MFCD11046326
- A6493
- AKOS006306058
- FT-0687953
- DTXSID90518922
- C74953
- SCHEMBL967701
- DB-069665
-
- MDL: MFCD11046326
- Inchi: 1S/C6H5N3S/c1-10-6-8-3-5(2-7)4-9-6/h3-4H,1H3
- InChI Key: NCVUCROTSCMJDI-UHFFFAOYSA-N
- SMILES: S(C)C1N=CC(C#N)=CN=1
Computed Properties
- Exact Mass: 151.02000
- Monoisotopic Mass: 151.02041835g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 142
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 0.8
- Topological Polar Surface Area: 74.9
Experimental Properties
- Density: 1.302
- Boiling Point: 311.355 °C at 760 mmHg
- Flash Point: 311.355 °C at 760 mmHg
- Refractive Index: 1.597
- PSA: 74.87000
- LogP: 1.07018
2-(Methylthio)pyrimidine-5-carbonitrile Security Information
- Hazard Category Code: 22
-
Hazardous Material Identification:
2-(Methylthio)pyrimidine-5-carbonitrile Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(Methylthio)pyrimidine-5-carbonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 230665-250mg |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 95% | 250mg |
£59.00 | 2022-02-28 | |
| Fluorochem | 230665-1g |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 95% | 1g |
£145.00 | 2022-02-28 | |
| Fluorochem | 230665-5g |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 95% | 5g |
£443.00 | 2022-02-28 | |
| Fluorochem | 230665-10g |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 95% | 10g |
£678.00 | 2022-02-28 | |
| TRC | M725993-50mg |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 50mg |
$ 70.00 | 2022-06-03 | ||
| TRC | M725993-100mg |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | M725993-500mg |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 500mg |
$ 340.00 | 2022-06-03 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65640-5g |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 97% | 5g |
¥1907.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65640-250mg |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 97% | 250mg |
¥180.0 | 2024-07-19 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M65640-100mg |
2-(Methylthio)pyrimidine-5-carbonitrile |
38275-43-3 | 100mg |
¥336.0 | 2021-09-04 |
2-(Methylthio)pyrimidine-5-carbonitrile Suppliers
2-(Methylthio)pyrimidine-5-carbonitrile Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Joseph W. Bennett,Diamond T. Jones,Blake G. Hudson,Joshua Melendez-Rivera,Robert J. Hamers,Sara E. Mason Environ. Sci.: Nano, 2020,7, 1642-1651
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
Additional information on 2-(Methylthio)pyrimidine-5-carbonitrile
Research Brief on 2-(Methylthio)pyrimidine-5-carbonitrile (CAS: 38275-43-3) in Chemical Biology and Pharmaceutical Applications
2-(Methylthio)pyrimidine-5-carbonitrile (CAS: 38275-43-3) is a pyrimidine derivative that has recently gained attention in chemical biology and pharmaceutical research due to its versatile applications in medicinal chemistry and drug discovery. This compound serves as a key intermediate in the synthesis of various biologically active molecules, particularly in the development of kinase inhibitors and antiviral agents. Recent studies have explored its potential as a building block for novel therapeutic agents targeting cancer, infectious diseases, and inflammatory disorders.
Structural analysis reveals that 2-(Methylthio)pyrimidine-5-carbonitrile possesses unique electronic properties that make it particularly valuable for drug design. The methylthio group at the 2-position and the nitrile group at the 5-position provide distinct reactivity patterns that can be exploited for selective modifications. Recent synthetic methodologies have focused on optimizing the preparation of this compound to improve yield and purity, with several research groups reporting improved catalytic processes for its production at scale.
In medicinal chemistry applications, this compound has shown promise as a precursor for the development of protein kinase inhibitors. A 2023 study published in the Journal of Medicinal Chemistry demonstrated its utility in creating selective inhibitors for cyclin-dependent kinases (CDKs), which are important targets in cancer therapy. The researchers successfully modified the pyrimidine core to develop compounds with improved pharmacokinetic properties and target specificity.
Recent advances in computational chemistry have enabled better understanding of the molecular interactions of derivatives based on 2-(Methylthio)pyrimidine-5-carbonitrile. Molecular docking studies have revealed favorable binding modes with various biological targets, particularly in the ATP-binding pockets of kinases. These insights are guiding the rational design of more potent and selective drug candidates.
The compound has also found applications in materials science, particularly in the development of organic semiconductors and luminescent materials. Its electron-withdrawing nitrile group and electron-donating methylthio group create an interesting push-pull system that can be tuned for specific optoelectronic properties. Recent patents have highlighted its potential in organic light-emitting diodes (OLEDs) and other electronic devices.
From a safety and regulatory perspective, recent toxicological studies have provided important data on the handling and potential hazards of 2-(Methylthio)pyrimidine-5-carbonitrile. While generally considered stable under normal conditions, proper safety precautions should be observed during laboratory handling, particularly due to the reactive nitrile group.
Looking forward, research on 2-(Methylthio)pyrimidine-5-carbonitrile and its derivatives continues to expand, with several pharmaceutical companies including it in their drug discovery pipelines. The compound's versatility and the growing understanding of its chemical behavior suggest it will remain an important tool in medicinal chemistry for years to come.
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